7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline
Overview
Description
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is a compound with the empirical formula C13H9ClFNO3 . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Synthesis Analysis
The compound can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride .Molecular Structure Analysis
The molecular weight of the compound is 281.67 . The SMILES string representation of the compound is OC(=O)C1=CN(C2CC2)c3cc(Cl)c(F)cc3C1=O .Chemical Reactions Analysis
The compound is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride .Physical and Chemical Properties Analysis
The compound is a white to almost white powder to crystal . It has a melting point of 244 °C .Mechanism of Action
The compound is a part of the fluoroquinolone class of antibacterial drugs . Fluoroquinolones are broad-spectrum antibiotics that play an important role in treatment of serious bacterial infections, especially hospital-acquired infections and others in which resistance to older antibacterial classes is suspected .
Safety and Hazards
The compound is harmful if swallowed and fatal in contact with skin . It is also harmful to aquatic life with long lasting effects . Precautionary measures include avoiding release to the environment, not eating, drinking or smoking when using this product, and wearing protective gloves and clothing .
Properties
IUPAC Name |
6-chloro-4-cyclopropyl-7-fluoro-2,3-dihydro-1H-quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2/c12-8-5-11-10(6-9(8)13)14-3-4-15(11)7-1-2-7/h5-7,14H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJQVNNIUUAQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=CC(=C(C=C32)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736825 | |
Record name | 7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315469-43-2 | |
Record name | 7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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